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Compound of Interest

Compound Name: (+)-SHIN1

Cat. No.: B610824

For Researchers, Scientists, and Drug Development
Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and
biological evaluation of (+)-SHIN1, a potent and selective dual inhibitor of serine
hydroxymethyltransferase 1 (SHMT1) and serine hydroxymethyltransferase 2 (SHMT2). The
content is structured to serve as a valuable resource for researchers, scientists, and
professionals involved in drug development.

Introduction and Discovery

(+)-SHIN1 was identified as a potent small-molecule inhibitor of the cytosolic (SHMT1) and
mitochondrial (SHMT?2) isoforms of serine hydroxymethyltransferase. These enzymes are
pivotal in one-carbon (1C) metabolism, a fundamental metabolic network that provides one-
carbon units for the synthesis of essential biomolecules such as purines and thymidylate, which
are the building blocks of DNA and RNA.[1] Cancer cells, with their high proliferation rates, are
particularly dependent on this pathway to sustain their growth.[1]

The discovery of (+)-SHIN1 originated from a pyrazolopyran scaffold, which was initially found
to inhibit plant SHMT. Through a process of chemical optimization, this scaffold was modified to
enhance its inhibitory activity against the human SHMT isoforms, leading to the development of
SHIN1 (a racemic mixture) and its more active stereoisomer, (+)-SHIN1.
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Total Synthesis of (+)-SHIN1

The synthesis of (+)-SHIN1 is a multi-step process that begins with the construction of a
pyrazolopyran core, followed by stereoselective separation to obtain the desired enantiomer.

Experimental Protocol: Synthesis of the Pyrano[2,3-
c]pyrazole Core

A foundational step in the synthesis of (+)-SHIN1 involves the one-pot, multi-component
reaction to form the pyrano[2,3-c]pyrazole scaffold.

o Reaction Setup: A mixture of ethyl acetoacetate (1 equivalent), hydrazine hydrate (1
equivalent), an appropriate aromatic aldehyde (1 equivalent), and malononitrile (1
equivalent) is prepared in ethanol.

o Catalysis: A catalytic amount of a basic catalyst, such as piperidine, is added to the reaction
mixture.

e Reaction Conditions: The mixture is stirred at room temperature for a duration of 12-24
hours.

o Workup and Purification: The resulting solid precipitate is collected by filtration, washed with
cold ethanol, and dried under vacuum to yield the pyranopyrazole product.

The specific details for the subsequent steps to introduce the final substitutions and the chiral
separation to isolate (+)-SHIN1 are based on the methods described in the supplementary
information of the primary literature and may involve proprietary steps.

Mechanism of Action and Biological Activity

(+)-SHIN1 exerts its biological effects by potently inhibiting both SHMT1 and SHMT2, thereby
disrupting the one-carbon metabolic pathway. This inhibition leads to a depletion of the purine
nucleotide pool, which is essential for DNA and RNA synthesis, ultimately resulting in the
suppression of cancer cell proliferation.[1]
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Caption: A streamlined workflow for the synthesis and biological testing of (+)-SHIN1.

Summary and Future Perspectives

(+)-SHIN1 represents a significant advancement in the development of targeted therapies
against cancer metabolism. Its high potency and selectivity for SHMT1 and SHMT2 make it a
valuable tool for studying the role of one-carbon metabolism in cancer and a promising lead
compound for further drug development. Future research will likely focus on optimizing the
pharmacokinetic and pharmacodynamic properties of (+)-SHIN1 analogs to improve their in
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vivo efficacy and on exploring their therapeutic potential in combination with other anticancer
agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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